![molecular formula C16H15NO5S B2690605 Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate CAS No. 920393-57-3](/img/structure/B2690605.png)
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate
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Description
Scientific Research Applications
- MSB has been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that certain derivatives of MSB exhibit selective inhibition of cyclooxygenase-2 (COX-2) isozyme . COX-2 inhibitors are valuable in managing inflammation-related conditions.
- MSB derivatives were evaluated as both COX-1 and COX-2 inhibitors. Compound 11b demonstrated potent COX-2 inhibitory activity (IC50 = 0.10 μM) and a high selectivity index (SI = 134). These findings suggest its potential use in managing pain and inflammation .
- Compound 11b also exhibited a favorable safety profile regarding ulcerogenic liability (Ulcer Index, UI = 0.83). This property is crucial for minimizing adverse effects associated with long-term drug use .
- Researchers conducted in silico predictions of physicochemical properties, absorption, distribution, metabolism, and excretion (ADME), and drug-likeness profiles for MSB derivatives. These computational analyses provide insights into their pharmacokinetic behavior and suitability for drug development .
- Photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides led to the synthesis of various benzothiophenes and benzoselenophenes. MSB derivatives may serve as building blocks in such synthetic pathways .
Anti-Inflammatory Activity
Cyclooxygenase Inhibition
Ulcerogenic Liability Assessment
In Silico ADME Prediction
Benzothiophene and Benzoselenophene Synthesis
Antimicrobial Properties: (Additional Field):
properties
IUPAC Name |
methyl 4-[(2-methylsulfonylphenyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-16(19)12-9-7-11(8-10-12)15(18)17-13-5-3-4-6-14(13)23(2,20)21/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQOVBDEOVTMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(methylsulfonyl)phenyl)carbamoyl)benzoate |
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